molecular formula C19H13ClF3N3O2S B2701755 N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477868-66-9

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide

Cat. No. B2701755
CAS RN: 477868-66-9
M. Wt: 439.84
InChI Key: XTGGZSUMFOVIBF-YCPBAFNGSA-N
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Description

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C19H13ClF3N3O2S and its molecular weight is 439.84. The purity is usually 95%.
BenchChem offers high-quality N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Characterization

Research efforts have focused on the detailed structural characterization of related compounds, employing techniques like X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) calculations. For instance, the structure of similar hydrazide compounds has been characterized to understand their conformational flexibility and electronic properties. Studies show these compounds exhibit notable conformational behaviors and electronic features that could be significant in designing functional materials or biological agents (Ersin Inkaya et al., 2012).

Biological Activities

Several studies have synthesized and evaluated the biological activities of compounds with similar structures, highlighting their potential as antimicrobial, anticancer, and antitubercular agents. For example, related compounds have shown in vitro growth inhibiting activity against several microbes and have been screened for anticancer activity, suggesting their utility in developing new therapeutic agents (S. Hirpara et al., 2003).

Chemical and Physical Properties

Research has also explored the chemical and physical properties of similar compounds, including their electrochemical behavior, corrosion inhibition potential, and interaction with metals. This is crucial for applications in materials science and corrosion prevention. Studies have found that thiazole hydrazones, for instance, can serve as effective corrosion inhibitors, demonstrating the compound's versatility beyond biological applications (Turuvekere K. Chaitra et al., 2016).

properties

IUPAC Name

N-[(E)-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S/c20-18-24-10-16(29-18)11-28-15-7-1-12(2-8-15)9-25-26-17(27)13-3-5-14(6-4-13)19(21,22)23/h1-10H,11H2,(H,26,27)/b25-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGZSUMFOVIBF-YCPBAFNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide

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